2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid
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Overview
Description
2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid is an organic compound with a complex structure that includes a vinyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid typically involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-2-Diethylaminomethylphenol: Shares structural similarities but differs in functional groups and overall reactivity.
2-Phenylbenzo[d]oxazole: Another compound with a similar scaffold, used in different applications such as skin-lightening agents.
Uniqueness
2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C20H23NO2/c1-3-21(4-2)15-17-11-9-16(10-12-17)13-14-18-7-5-6-8-19(18)20(22)23/h5-14H,3-4,15H2,1-2H3,(H,22,23)/b14-13+ |
InChI Key |
IKGWMMYOLFPKFD-BUHFOSPRSA-N |
Isomeric SMILES |
CCN(CC)CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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